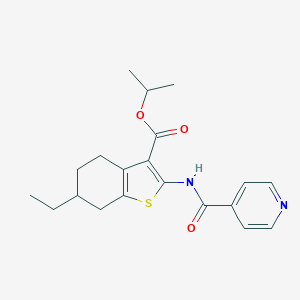![molecular formula C19H18Cl2N2OS B446371 2-[2-[(2,5-DICHLOROPHENYL)IMINO]-4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-3-YL]-1-ETHANOL](/img/structure/B446371.png)
2-[2-[(2,5-DICHLOROPHENYL)IMINO]-4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-3-YL]-1-ETHANOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[(2,5-DICHLOROPHENYL)IMINO]-4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-3-YL]-1-ETHANOL is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features dichlorophenyl and dimethylphenyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2,5-DICHLOROPHENYL)IMINO]-4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-3-YL]-1-ETHANOL typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Dichlorophenyl Group: This step involves the reaction of the thiazole intermediate with a dichlorophenyl isocyanate.
Addition of the Dimethylphenyl Group: The final step includes the reaction of the intermediate with a dimethylphenyl derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and binding affinities due to its distinct functional groups.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to bioactivity against specific targets.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-[2-[(2,5-DICHLOROPHENYL)IMINO]-4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-3-YL]-1-ETHANOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- **2-[2-[(2,5-DICHLOROPHENYL)IMINO]-4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-3-YL]-1-PROPANOL
- **2-[2-[(2,5-DICHLOROPHENYL)IMINO]-4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-3-YL]-1-BUTANOL
Uniqueness
The uniqueness of 2-[2-[(2,5-DICHLOROPHENYL)IMINO]-4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-3-YL]-1-ETHANOL lies in its specific combination of functional groups and structural features. The presence of both dichlorophenyl and dimethylphenyl groups, along with the thiazole ring, imparts distinct chemical and biological properties that differentiate it from similar compounds.
特性
分子式 |
C19H18Cl2N2OS |
|---|---|
分子量 |
393.3g/mol |
IUPAC名 |
2-[2-(2,5-dichlorophenyl)imino-4-(2,5-dimethylphenyl)-1,3-thiazol-3-yl]ethanol |
InChI |
InChI=1S/C19H18Cl2N2OS/c1-12-3-4-13(2)15(9-12)18-11-25-19(23(18)7-8-24)22-17-10-14(20)5-6-16(17)21/h3-6,9-11,24H,7-8H2,1-2H3 |
InChIキー |
ABYRJSIWNGVTMJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=NC3=C(C=CC(=C3)Cl)Cl)N2CCO |
正規SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=NC3=C(C=CC(=C3)Cl)Cl)N2CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-(3-chlorophenyl)-5-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B446288.png)


![3-methoxy-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]benzohydrazide](/img/structure/B446293.png)
![2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B446294.png)
![4-tert-butyl-N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B446296.png)
![2-(4-methoxyphenyl)-N'-[(5-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B446299.png)
![N-(3-chlorophenyl)-N'-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B446300.png)


![Isopropyl 4-(4-sec-butylphenyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B446303.png)
![N-{3,5-DIMETHYL-1-[(3-PHENOXYPHENYL)METHYL]-1H-PYRAZOL-4-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B446308.png)


